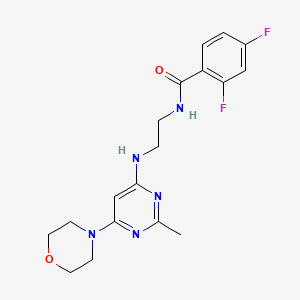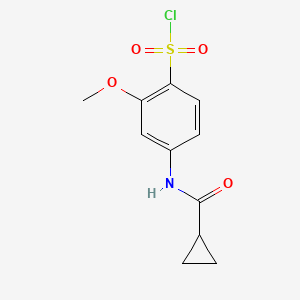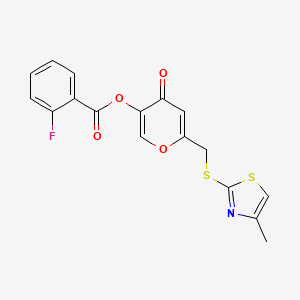
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s appearance or state under normal conditions (solid, liquid, gas, color, etc.).
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography or NMR spectroscopy. It might discuss the compound’s stereochemistry, if applicable, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. It might include information about the compound’s reactivity, the products of its reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Anti-Lung Cancer Activity
A study by Hammam et al. (2005) demonstrates the synthesis of compounds that show anticancer activity at low concentrations against human cancer cell lines, including lung cancer, breast cancer, and CNS cancer. This work indicates that derivatives of the parent compound can be potent anticancer agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antimicrobial Applications
Desai, Rajpara, and Joshi (2013) explored the antimicrobial efficacy of fluoro substituted benzamides containing thiazole and thiazolidine rings. Their findings indicate that the presence of a fluorine atom enhances antimicrobial activity, suggesting potential for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antidiabetic Properties
Another study focuses on the synthesis of fluorobenzothiazole comprising sulphonamido pyrazole analogs for their in vitro antidiabetic properties. This research highlights the potential of these compounds as therapeutic agents for diabetes management (S. T. & Chaubey, 2022).
Development of Building Blocks in Medicinal Chemistry
The synthesis of 3-amino-4-fluoropyrazoles offers valuable building blocks for further functionalization in medicinal chemistry, underscoring the versatility of fluorine-containing compounds in drug development (Surmont et al., 2011).
Antioxidant and Anticancer Agent
Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles, revealing significant cytotoxic effects on hepatocellular carcinoma cell lines. This study suggests that such compounds can induce growth inhibition followed by apoptosis in cancer cells (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This might include potential applications, modifications, or areas of interest for further study.
I hope this general information is helpful, and I encourage you to consult a chemistry professional or database for more specific information about this compound. If you have any other questions, feel free to ask!
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S2/c1-10-8-24-17(19-10)25-9-11-6-14(20)15(7-22-11)23-16(21)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPHCZCOZFWMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2733781.png)
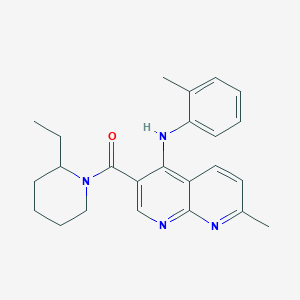
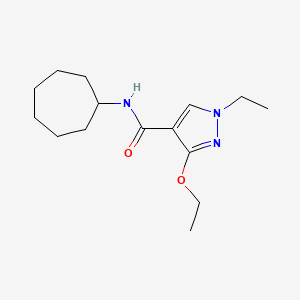
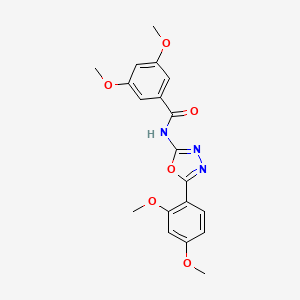
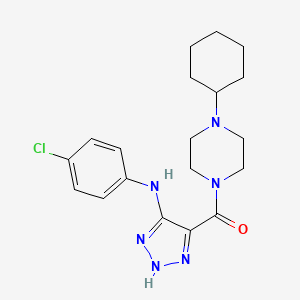
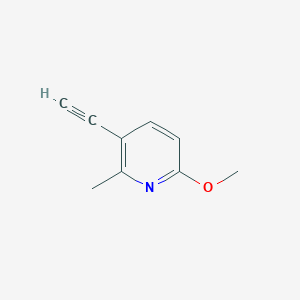
![4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)
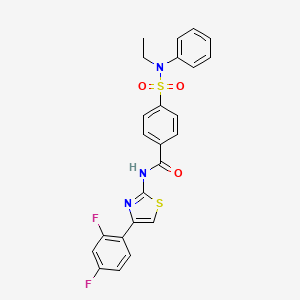
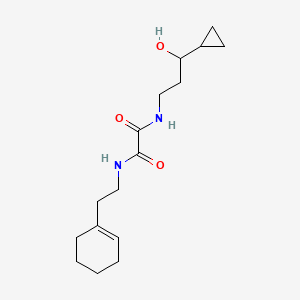

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
